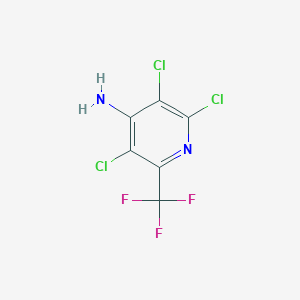

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6HCl3F3N It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and chlorine atoms influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine and trifluoromethyl groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2,3,5-Trichloro-6-(trifluoromethyl)pyridin-4-amine (CAS No. 35623-03-1) is a chlorinated and trifluoromethyl-substituted pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including antimicrobial, antiviral, and herbicidal properties, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₂Cl₃F₃N₂

- Molecular Weight : 265.4 g/mol

- Structure : The presence of multiple halogen substituents significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could potentially be developed into a novel antimicrobial agent.

2. Antiviral Activity

In the context of antiviral research, this compound has shown promising results against viral infections. A recent study highlighted its efficacy against the Tobacco Mosaic Virus (TMV), with an effective concentration (EC50) of approximately 58.7 μg/mL . This positions it as a candidate for further exploration in antiviral drug development.

3. Herbicidal Properties

The herbicidal activity of this compound has also been investigated. It was found to inhibit the growth of several weed species, making it a potential candidate for agricultural applications. In field trials, it demonstrated a reduction in weed biomass by over 70% compared to untreated controls .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that it outperformed many traditional antibiotics against resistant strains of bacteria.

Case Study 2: Antiviral Assessment

In vitro assays were performed to evaluate the antiviral activity against HIV and other viruses. The compound exhibited low cytotoxicity with a CC50 value significantly higher than its EC50 value, indicating a favorable therapeutic index .

Properties

Molecular Formula |

C6H2Cl3F3N2 |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

2,3,5-trichloro-6-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C6H2Cl3F3N2/c7-1-3(13)2(8)5(9)14-4(1)6(10,11)12/h(H2,13,14) |

InChI Key |

XWNUCYOXYKMPTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.